molecular formula C24H15FO4 B15111485 (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B15111485
M. Wt: 386.4 g/mol
InChI Key: MEDCPANRTUZFKJ-TXTIWSOFSA-N
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Description

This compound belongs to the benzofuran-derived family of molecules characterized by a bicyclic benzofuran core substituted with a fluorinated benzylidene group and an α,β-unsaturated ester moiety. The (2Z)-configuration at the benzylidene double bond and the (2E)-configuration of the cinnamate ester are critical for its stereochemical and electronic properties.

Properties

Molecular Formula

C24H15FO4

Molecular Weight

386.4 g/mol

IUPAC Name

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H15FO4/c25-18-9-6-17(7-10-18)14-22-24(27)20-12-11-19(15-21(20)29-22)28-23(26)13-8-16-4-2-1-3-5-16/h1-15H/b13-8+,22-14-

InChI Key

MEDCPANRTUZFKJ-TXTIWSOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the intermediate (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate. This intermediate is then reacted with cinnamic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂⁻)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted benzofuran derivatives

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Studies have also explored its anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzylidene Derivatives

The benzylidene substituent is a key structural determinant. Below is a comparison with analogs differing in substitution patterns:

Compound Name Benzylidene Substituent Ester Group Key Features
(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate (Target) 4-fluoro (2E)-3-phenylprop-2-enoate Enhanced electron withdrawal; potential for strong π-π stacking
(2Z)-7-Methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate 4-methyl 4-fluorobenzoate Electron-donating methyl group reduces conjugation; altered solubility
(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate 3-methyl (2E)-3-phenylprop-2-enoate Steric hindrance from meta-methyl may disrupt crystal packing
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluoro 2-methylprop-2-enoxy Fluorine at meta position reduces electronic effects compared to para

Key Observations :

  • Ester Group: The (2E)-3-phenylprop-2-enoate group in the target compound enables extended conjugation, which may improve UV absorption properties compared to simpler esters like 4-fluorobenzoate .
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are influenced by substituents. For example:

  • The 4-fluorobenzylidene group in the target compound may participate in C–H···F interactions, as observed in fluorinated analogs .
  • In contrast, methyl-substituted derivatives (e.g., 4-methylbenzylidene) lack strong hydrogen-bond acceptors, leading to weaker intermolecular forces and lower melting points .

Spectroscopic and Computational Data

IR and NMR Trends
  • C=O Stretching : The 3-oxo group in benzofuran derivatives typically absorbs near 1700 cm⁻¹. Fluorine substitution may shift this due to inductive effects .
  • ¹H NMR: The (2E)-3-phenylprop-2-enoate group shows characteristic coupling constants (J = 12–16 Hz) for trans-olefinic protons, distinguishing it from cis isomers .
Crystallographic Analysis
  • Software such as SHELX and ORTEP-3 (used in structural determinations of analogs) highlights the importance of Z/E configurations in defining molecular geometry .
  • The target compound’s para-fluorine may promote tighter crystal packing via C–F···π interactions, as seen in similar fluorinated systems .

Research Implications and Gaps

  • Synthetic Challenges : Steric effects from substituents (e.g., 3-methylbenzylidene) complicate regioselective synthesis, necessitating optimized catalytic conditions .

Biological Activity

The compound (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and case analyses.

Chemical Structure

The molecular formula of the compound is C19H15FNO3C_{19}H_{15}FNO_3. Its structure features a benzofuran core and a 4-fluorobenzylidene substituent, which significantly influences its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzofuran, including the compound , exhibit antimicrobial activity against various bacterial and fungal strains. A study demonstrated that compounds with similar structures showed effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been noted for its potential to modulate inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. For instance, a case study involving lipopolysaccharide-induced inflammation in macrophages showed significant reductions in TNF-alpha and IL-6 levels upon treatment with related compounds .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit cell cycle progression. A study focused on glioblastoma cells demonstrated that fluorinated derivatives exhibited potent cytotoxic effects, with lower IC50 values compared to standard chemotherapeutics . The proposed mechanism involves the inhibition of glycolytic enzymes, leading to reduced energy production in cancer cells.

Research Findings

Activity Findings References
AntimicrobialEffective against Staphylococcus aureus and Candida albicans; disrupts cell membranes.
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in macrophage models; potential treatment for chronic diseases.
AnticancerInduces apoptosis in glioblastoma cells; inhibits glycolysis effectively.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed various benzofuran derivatives, revealing that those with fluorinated groups had enhanced antimicrobial properties due to increased lipophilicity and membrane permeability.
  • Inflammation Modulation : In vitro experiments showed that treatment with the compound resulted in a marked decrease in inflammatory markers in human macrophages stimulated with lipopolysaccharides.
  • Cancer Cell Proliferation : A recent investigation into glioblastoma multiforme revealed that the compound inhibited cell proliferation significantly more than traditional therapies, suggesting its potential as a novel therapeutic agent for aggressive cancers.

Q & A

Q. What are the key synthetic pathways and critical parameters for synthesizing (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate?

The synthesis of this compound typically involves:

  • Knoevenagel condensation between a substituted benzofuran-3-one and a fluorinated benzaldehyde derivative to form the benzylidene moiety.
  • Esterification of the hydroxyl group on the benzofuran core with (2E)-3-phenylprop-2-enoic acid under acidic or coupling reagent conditions (e.g., DCC/DMAP).
  • Critical parameters include temperature control (e.g., 0–5°C for condensation, 60–80°C for esterification), solvent polarity (e.g., ethanol for condensation, dichloromethane for esterification), and catalyst selection (e.g., piperidine for condensation) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is essential to isolate the Z/E isomers .

Q. How is the stereochemistry and molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm for Z/E configurations).
    • ¹³C NMR confirms carbonyl groups (C=O at ~180–190 ppm) and aromatic systems .
  • Infrared Spectroscopy (IR): Peaks at ~1700–1750 cm⁻¹ confirm ester (C=O) and ketone groups .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₂₅H₁₆FNO₄) .
  • X-ray Crystallography (if crystalline): Resolves Z/E stereochemistry and dihedral angles between aromatic rings .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro enzyme inhibition assays (e.g., COX-2, LOX) to assess anti-inflammatory activity.
  • Antioxidant assays (DPPH radical scavenging, FRAP) due to the benzofuran core’s redox activity .
  • Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7) .
  • Solubility and stability tests in PBS or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized for the Z-isomer during synthesis?

  • Statistical Design of Experiments (DoE): Use response surface methodology to optimize variables (e.g., solvent ratio, catalyst loading). For example:

    VariableRange TestedOptimal Value
    Reaction Temp.60–100°C80°C
    Solvent (EtOH:DCM)1:1 to 1:31:2
    Catalyst (mol%)5–15%10%
    • Continuous-flow reactors improve mixing and heat transfer for reproducible Z-isomer formation .
    • Chiral additives (e.g., L-proline) may enhance stereoselectivity .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Molecular Dynamics (MD) Simulations: Compare binding modes in target proteins (e.g., COX-2) with experimental IC₅₀ values. Adjust force fields for fluorobenzylidene interactions .
  • Metabolite Identification: Use LC-MS to detect degradation products that may interfere with assays .
  • Dose-response refinement: Test activity at lower concentrations (nM–µM) to account for non-linear effects .

Q. What strategies address low solubility in pharmacological studies?

  • Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) at the 6-yl position .
  • Nanoparticle encapsulation: Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .

Q. How to analyze substituent effects on bioactivity using SAR?

  • Comparative SAR Table:

    SubstituentLogPIC₅₀ (COX-2)Solubility (µg/mL)
    4-Fluorobenzylidene3.20.8 µM12
    4-Methoxy analog2.81.5 µM35
    4-Nitro analog3.5>10 µM5
    • 3D-QSAR Modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

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